Product packaging for L-Leucylglycyl-L-threonyl-L-leucine(Cat. No.:CAS No. 845509-96-8)

L-Leucylglycyl-L-threonyl-L-leucine

Cat. No.: B14193919
CAS No.: 845509-96-8
M. Wt: 402.5 g/mol
InChI Key: AIXDJRBRSKFHAJ-OSFYFWSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Defined Oligopeptide Sequences in Biochemical Research

Oligopeptides, defined as peptides with 2 to 20 amino acid residues, are potent biologically active compounds capable of modulating a variety of cellular and molecular processes. nih.gov The specific sequence of amino acids in an oligopeptide is paramount, as even minor changes can dramatically alter its biological function. nih.gov Researchers investigate defined sequences to understand how the arrangement of amino acids dictates the peptide's structure, stability, and interaction with biological targets like receptors and enzymes. ontosight.ainih.gov This knowledge is foundational for designing novel therapeutic agents and for deciphering complex biological pathways. nih.govontosight.ai The study of synthetic oligopeptides is a rapidly expanding field, with applications ranging from modulating collagen synthesis to inhibiting enzymes involved in hyperpigmentation. nih.govtaylorandfrancis.com

Overview of Constituent Amino Acids' Roles in Broader Biological Contexts

The function of any peptide is ultimately derived from the individual characteristics of its amino acid building blocks. technologynetworks.com The amino acids that constitute L-Leucylglycyl-L-threonyl-L-leucine—L-leucine, glycine (B1666218), and L-threonine—each have well-established and critical roles in biology.

L-leucine is an essential branched-chain amino acid (BCAA) that must be obtained from the diet. nih.govmdpi.com It is a key regulator of protein and energy metabolism. nih.gov A primary role of leucine (B10760876) is the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.govmdpi.comontosight.ai This pathway is central to many cellular processes, including protein synthesis, cell growth, and metabolism. ontosight.ainih.gov By stimulating the mTOR pathway, leucine promotes the synthesis of new proteins in tissues like skeletal muscle and adipose tissue, while also inhibiting protein breakdown. nih.govresearchgate.net Approximately 80% of dietary leucine is used for protein synthesis. nih.govresearchgate.net The remainder is metabolized into compounds like α-ketoisocaproate (α-KIC) and β-hydroxy-β-methylbutyrate (HMB), which also have roles in regulating protein metabolism. nih.gov Leucine's influence extends to energy homeostasis, where it can impact glucose and lipid metabolism. nih.govontosight.ai

Glycine is the simplest of all amino acids, with a single hydrogen atom as its side chain. This structural simplicity makes it the only achiral amino acid and allows it to fit into both hydrophilic and hydrophobic environments. A key role of glycine in peptide and protein structure is providing flexibility. ontosight.ai It allows for tight turns and packing in protein folding, which is particularly evident in the structure of collagen, where glycine constitutes about one-third of the amino acid content. youtube.com Beyond its structural role, glycine functions as an inhibitory neurotransmitter in the central nervous system, helping to regulate nerve impulses. youtube.com It is also a precursor for the synthesis of several crucial biological molecules, including porphyrins, purines, and the powerful antioxidant glutathione (B108866). byjus.com

L-threonine is an essential amino acid, meaning the human body cannot synthesize it, and it must be acquired through diet. britannica.com Its side chain contains a hydroxyl group, making it a polar amino acid. wikipedia.org This hydroxyl group is significant as it can participate in hydrogen bonding, which helps to stabilize protein structures. Furthermore, this group is a site for post-translational modifications, most notably phosphorylation and O-linked glycosylation. wikipedia.org Phosphorylation by threonine kinases is a critical mechanism for regulating protein activity and signaling pathways. wikipedia.org In metabolism, threonine is involved in the synthesis of other amino acids, such as glycine, and is crucial for the production of structural proteins like collagen and elastin. It is also a key component of mucins, the proteins that make up mucus, and is therefore vital for intestinal health. nih.gov

Compound Information Table

Compound NameConstituent Amino Acids
This compoundL-Leucine, Glycine, L-Threonine
L-LeucineNot Applicable
GlycineNot Applicable
L-ThreonineNot Applicable

Constituent Amino Acid Properties

Amino AcidChemical FormulaKey Biological Roles
L-Leucine C₆H₁₃NO₂Activates mTOR signaling, promotes protein synthesis, regulates energy metabolism. nih.govmdpi.comontosight.ai
Glycine C₂H₅NO₂Provides structural flexibility in peptides, inhibitory neurotransmitter, precursor to glutathione and other biomolecules. youtube.combyjus.com
L-Threonine C₄H₉NO₃Contributes to protein structure via hydrogen bonding, site of post-translational modifications, precursor for mucin and other proteins. wikipedia.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34N4O6 B14193919 L-Leucylglycyl-L-threonyl-L-leucine CAS No. 845509-96-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

845509-96-8

Molecular Formula

C18H34N4O6

Molecular Weight

402.5 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C18H34N4O6/c1-9(2)6-12(19)16(25)20-8-14(24)22-15(11(5)23)17(26)21-13(18(27)28)7-10(3)4/h9-13,15,23H,6-8,19H2,1-5H3,(H,20,25)(H,21,26)(H,22,24)(H,27,28)/t11-,12+,13+,15+/m1/s1

InChI Key

AIXDJRBRSKFHAJ-OSFYFWSMSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)N)O

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)N

Origin of Product

United States

Synthetic Methodologies and Strategies for L Leucylglycyl L Threonyl L Leucine

Solution-Phase Peptide Synthesis Approaches

Before the advent of SPPS, all peptides were synthesized using solution-phase (or liquid-phase) methods. ontosight.aiyoutube.com In this classical approach, protected amino acids are coupled one by one in a suitable organic solvent. After each coupling and deprotection step, the resulting dipeptide, tripeptide, etc., must be isolated and purified before proceeding to the next step. bachem.com

While more labor-intensive and time-consuming due to the need for intermediate purification, solution-phase synthesis offers several advantages. bachem.com It allows for full characterization of intermediates at every stage and is highly scalable, making it a viable option for the large-scale industrial production of shorter peptides. bachem.comproteogenix.science The coupling reagents used are often the same as those in SPPS, such as DCC, DIC, and HOBt. americanpeptidesociety.org A modern variant, Liquid-Phase Peptide Synthesis (LPPS), combines the benefits of solution chemistry with the simplified purification of SPPS by using a soluble polymer tag, allowing for precipitation and filtration of the growing peptide chain. bachem.comproteogenix.science

Chemo-Enzymatic Synthesis Considerations for Oligopeptides

Chemo-enzymatic peptide synthesis (CEPS) is an emerging strategy that combines the flexibility of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. bachem.com This approach often involves the chemical synthesis of protected peptide fragments (using SPPS or solution-phase methods), followed by their ligation using enzymes. bachem.com

Enzymes like papain or specialized ligases such as peptiligase can catalyze the formation of a peptide bond between two fragments under aqueous, near-neutral pH conditions. bachem.comnih.gov This method is particularly advantageous for producing very long peptides or proteins by joining smaller, more easily synthesized fragments. It avoids the use of harsh chemicals for coupling and can prevent side reactions and racemization, which are concerns in purely chemical ligation methods. bachem.com For an oligopeptide like L-Leucylglycyl-L-threonyl-L-leucine, a chemo-enzymatic approach could involve the enzymatic coupling of L-Leucylglycine to L-Threonyl-L-leucine, for example. The development of this field offers a more environmentally friendly and highly specific route for peptide production. nih.gov

Enzyme-Catalyzed Ligation Principles

Enzyme-catalyzed peptide synthesis offers a green and highly specific alternative to traditional chemical methods, which often involve harsh conditions and the use of protecting groups. The fundamental principle of enzyme-catalyzed ligation is the formation of a peptide (amide) bond between two amino acid or peptide fragments, orchestrated by an enzyme. These biocatalysts, typically proteases or ligases, operate under mild conditions, minimizing side reactions like racemization.

The process can be controlled either thermodynamically or kinetically. In thermodynamically controlled synthesis, the equilibrium of the hydrolysis reaction catalyzed by proteases is reversed. This is often achieved by altering the reaction medium, for instance, by using organic solvents or water-miscible organic co-solvents to shift the equilibrium towards synthesis. Kinetically controlled synthesis, on the other hand, utilizes the transfer of an acyl group from an activated ester substrate to the amino group of a nucleophile. This approach is generally faster and less prone to enzymatic degradation of the product.

Key enzyme classes used in peptide ligation include:

Proteases: Under specific conditions, the natural hydrolytic function of proteases can be reversed to form peptide bonds.

Peptide Ligases: These enzymes are specialized for the formation of peptide bonds and often exhibit high specificity for their substrates. An example is the ATP-grasp family of enzymes, which activate carboxylate groups via an acylphosphate intermediate. creative-peptides.com

Non-Ribosomal Peptide Synthetases (NRPSs): These are large, multi-domain enzymes found in bacteria and fungi that synthesize a wide variety of peptides without the use of an mRNA template. creative-peptides.comnih.govmdpi.com

Substrate Specificity of Amidases and Peptide Ligases

The success of enzymatic peptide synthesis hinges on the substrate specificity of the chosen enzyme. This specificity dictates which amino acid residues are recognized and coupled, thereby determining the feasibility of synthesizing a particular peptide sequence like this compound.

Amidases: Amidases are a class of hydrolases that can be employed for the C-terminal deprotection of peptide amides under very mild conditions. nih.gov Some amidases exhibit broad substrate specificity, making them versatile tools in peptide synthesis. For instance, a peptide amidase from orange flavedo has been shown to accept a wide range of protected or unprotected peptide amides, with the chain length and amino acid composition being of minor importance. nih.gov This enzyme is stereoselective for L-amino acids at the C-terminus (with the exception of proline) and does not hydrolyze internal peptide bonds. nih.gov However, the substrate specificity of amidases can be more restricted in synthetic reactions compared to hydrolysis. nih.gov Studies have shown that elongation of the peptide chain can negatively impact the efficiency of enzymatic amidation. nih.gov

Peptide Ligases: Peptide ligases are often highly specific. For example, asparaginyl ligases are a class of highly efficient transpeptidases that have been engineered for altered substrate specificity. nih.gov By mutating residues in the substrate-binding pocket, researchers can modify the enzyme to recognize different peptide sequences. nih.gov This highlights the potential for creating bespoke ligases for the synthesis of specific tetrapeptides.

The specificity of ligases is not solely determined by the immediate amino acids at the ligation site. Distal regions of the substrate can also play a role in enzyme recognition and activity. researchgate.net This means that for the synthesis of this compound, the entire peptide sequence can influence the efficiency of the enzymatic ligation.

Below is an interactive table summarizing the substrate specificity of relevant enzymes:

Enzyme Specificity Overview
Enzyme Class General Substrate Key Specificity Determinants Relevance to Tetrapeptide Synthesis
Amidases Peptide amides, N-protected amino acid amides C-terminal L-amino acid (excluding Proline). nih.gov Chain length and amino acid composition are often of minor importance in hydrolysis but more restrictive in synthesis. nih.govnih.gov Useful for C-terminal modification or deprotection. Specificity for leucine (B10760876) at the C-terminus would be advantageous.
Peptide Ligases Specific peptide sequences Often stringent requirements at the P1 and P1' positions (amino acids flanking the scissile bond). Can be engineered for altered specificity. nih.gov A ligase with specificity for a dipeptide fragment (e.g., L-Leucylglycine) and another dipeptide (L-Threonyl-L-leucine) could be employed.
Non-Ribosomal Peptide Synthetases (NRPSs) Varies widely depending on the specific NRPS system The adenylation (A) domain of each module selects for a specific amino acid. A custom-engineered NRPS system could theoretically be designed to assemble this compound in a stepwise manner.

Purification and Isolation Methodologies Post-Synthesis

Following the synthesis of this compound, a robust purification and isolation strategy is essential to obtain a product of high purity.

Preparative Chromatography (e.g., HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is the cornerstone for purifying peptides due to its high resolution and flexibility. mdpi.compeptide.com The choice of chromatographic mode depends on the physicochemical properties of the tetrapeptide.

Reversed-Phase HPLC (RP-HPLC): This is the most common mode for peptide purification. mdpi.comhplc.eu It separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent like trifluoroacetic acid (TFA). hplc.eu A gradient elution, where the concentration of the organic solvent is gradually increased, is almost always employed for peptides. hplc.euhplc.eu

A general approach to developing a preparative RP-HPLC method involves:

Method Development on an Analytical Scale: The separation is first optimized on an analytical column with the same packing material as the intended preparative column. peptide.com

Screening Gradients: A broad gradient (e.g., 10-70% acetonitrile) is run to determine the approximate elution time of the target peptide. hplc.eu

Gradient Optimization: The gradient slope is then adjusted to maximize the resolution between the desired peptide and any impurities. hplc.eu

Scale-Up: The optimized method is then transferred to a preparative column, adjusting the flow rate and sample load accordingly. peptide.com

Ion-Exchange Chromatography (IEX): This technique separates peptides based on their net charge at a given pH. nih.gov It can be a useful initial purification step before a final RP-HPLC polishing step. nih.gov

Size-Exclusion Chromatography (SEC): This method separates molecules based on their size and can be used to remove larger or smaller impurities. nih.gov

The table below outlines typical parameters for preparative HPLC purification of a tetrapeptide.

Preparative HPLC Parameters for Tetrapeptide Purification

Parameter Typical Setting Rationale
Stationary Phase C18, 10 µm particle size, 100-300 Å pore size C18 provides good retention for moderately hydrophobic peptides. Larger pore sizes are suitable for peptides.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in water TFA acts as an ion-pairing agent to improve peak shape. hplc.eu
Mobile Phase B 0.1% TFA in Acetonitrile (ACN) ACN is a common organic modifier for eluting peptides from the reversed-phase column. hplc.eu
Gradient Optimized based on analytical runs, typically a shallow gradient around the elution point A shallow gradient enhances the separation of closely eluting impurities.
Flow Rate Scaled up from the analytical method based on column dimensions Ensures efficient separation while maintaining manageable backpressure.
Detection UV absorbance at 214-220 nm The peptide bond absorbs strongly in this wavelength range.

Lyophilization and Storage Considerations

Once the fractions containing the pure this compound have been collected and the purity confirmed by analytical HPLC, the solvent must be removed.

Lyophilization (Freeze-Drying): Lyophilization is the preferred method for obtaining a stable, dry peptide powder. The process involves:

Freezing: The pooled fractions are frozen to a temperature below the eutectic point of the solution.

Primary Drying (Sublimation): Under vacuum, the frozen solvent is sublimated directly from the solid to the vapor phase.

Secondary Drying (Desorption): The temperature is gradually raised to remove any residual, bound water molecules.

This process yields a fluffy, easily soluble powder, which is ideal for long-term storage. It is crucial to lyophilize the purified fractions as quickly as possible, as peptides in solution can degrade over time. peptide.com

Storage: For optimal stability, the lyophilized this compound powder should be stored under the following conditions:

Temperature: -20°C or lower.

Atmosphere: Stored under an inert gas like argon or nitrogen, if possible, to prevent oxidation.

Container: A tightly sealed, opaque container to protect from moisture and light.

Proper storage is critical to prevent degradation through mechanisms such as hydrolysis, oxidation, and aggregation, ensuring the integrity of the tetrapeptide over time.

Structural Elucidation and Conformational Analysis of L Leucylglycyl L Threonyl L Leucine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary Sequence and Solution Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides and proteins in solution. chemrxiv.org It provides information on the primary amino acid sequence and the conformational preferences of the peptide backbone and side chains. pnas.org

¹H, ¹³C, and ¹⁵N NMR Spectral Assignment and Interpretation

The first step in any NMR-based structural analysis is the assignment of the resonances in the ¹H, ¹³C, and ¹⁵N spectra to specific nuclei in the molecule. For a peptide like L-Leucylglycyl-L-threonyl-L-leucine, this involves identifying the signals corresponding to each amino acid residue in the sequence.

While specific experimental data for this compound is not available in the reviewed literature, a general approach to spectral assignment can be described. The chemical shifts of the amide protons (HN) in the ¹H NMR spectrum are particularly informative as they are sensitive to the local environment and secondary structure. researchgate.net In a random-coil peptide, these shifts often fall within a narrow range. spectralservice.de The α-proton (Hα) and side-chain proton resonances for each amino acid type have characteristic chemical shift ranges. researchgate.netnih.gov

Similarly, ¹³C NMR spectroscopy provides information on the carbon backbone and side chains. The carbonyl carbon (C') signals typically appear in the range of 169-173 ppm and can be used to identify and quantify the amino acid residues after hydrolysis. nih.gov The Cα and Cβ chemical shifts are also sensitive to the secondary structure of the peptide. nih.gov

A hypothetical table of expected ¹H and ¹³C chemical shifts for this compound in a random-coil conformation, based on data from similar short peptides, is presented below. nih.govnih.gov

ResidueAtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
L-Leucine (1) HN~8.3C' ~175
~4.3Cα ~53
~1.7Cβ ~42
~1.6Cγ ~25
Hδ1, Hδ2~0.9Cδ1, Cδ2 ~23, ~22
Glycine (B1666218) (2) HN~8.4C' ~172
~3.9Cα ~43
L-Threonine (3) HN~8.2C' ~173
~4.3Cα ~60
~4.2Cβ ~68
Hγ2~1.2Cγ2 ~20
L-Leucine (4) HN~8.1C' ~176
~4.2Cα ~54
~1.7Cβ ~42
~1.6Cγ ~25
Hδ1, Hδ2~0.9Cδ1, Cδ2 ~23, ~22

Note: These are approximate values and can vary depending on the solvent, pH, and temperature.

Multidimensional NMR Techniques for Conformational Preferences and Dynamics

To establish the sequence and obtain detailed conformational information, multidimensional NMR experiments are essential. chemrxiv.org For a tetrapeptide, 2D NMR techniques are generally sufficient.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify the spin systems of the individual amino acid residues by revealing through-bond scalar couplings between protons. pnas.org For example, a TOCSY spectrum would show correlations between the amide proton, α-proton, and all the side-chain protons of a particular leucine (B10760876) residue. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximities between protons that are close to each other (typically < 5 Å). pnas.org This is crucial for determining the peptide's three-dimensional structure. For instance, NOEs between the Hα of one residue and the HN of the next (Hα(i) - HN(i+1)) are characteristic of the peptide backbone conformation.

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate the chemical shifts of protons with their directly attached heteronuclei, such as ¹³C or ¹⁵N. pnas.org This helps to resolve spectral overlap and provides the chemical shifts of the backbone and side-chain carbons and nitrogens.

Isotopic Labeling Strategies for Enhanced NMR Resolution

For larger or more complex peptides, or to aid in specific assignments, isotopic labeling can be employed. This involves enriching the peptide with NMR-active isotopes like ¹³C and ¹⁵N.

Uniform Labeling: The peptide is synthesized using amino acids that are uniformly enriched with ¹³C and/or ¹⁵N. This allows for the use of more powerful heteronuclear NMR experiments to trace the backbone connectivity.

Selective Labeling: Only specific amino acid types are isotopically labeled. This simplifies the spectra and can be used to highlight specific parts of the peptide. For example, one could synthesize this compound with only the leucine residues being ¹³C-labeled.

Site-Specific Labeling: A specific atom within an amino acid is labeled. This can be useful for probing specific interactions or dynamics at a particular site.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content and Stability

Circular Dichroism (CD) spectroscopy is a technique that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. In peptides, the primary source of the CD signal in the far-UV region (190-250 nm) is the peptide bond. The shape and magnitude of the CD spectrum are sensitive to the secondary structure of the peptide.

α-helical structures typically show a strong positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm.

β-sheet structures exhibit a negative band around 218 nm and a positive band near 195 nm.

Random coil or disordered structures generally have a strong negative band below 200 nm.

For a short peptide like this compound, it is likely to exist predominantly in a random coil conformation in aqueous solution, although transient, partially ordered structures may be present.

Solvent Effects on Peptide Conformation

The conformation of a peptide can be significantly influenced by the solvent environment. For instance, in membrane-mimicking environments or in the presence of organic solvents like trifluoroethanol (TFE), peptides that are disordered in water can be induced to form more ordered structures, such as α-helices. While no specific data exists for this compound, it is a common phenomenon observed in many peptides.

Temperature and pH-Induced Conformational Changes

Changes in temperature and pH can also affect the conformation and stability of peptides.

Temperature: Increasing the temperature can lead to the unfolding or denaturation of any ordered structure, which can be monitored by the change in the CD signal.

pH: The ionization state of the N-terminal amino group, the C-terminal carboxyl group, and any ionizable side chains (in this case, none are present) can be altered by changing the pH. These changes in charge can affect the electrostatic interactions within the peptide and with the solvent, potentially leading to conformational changes that would be observable by CD spectroscopy.

Advanced Mass Spectrometry for Sequence Verification and Fragmentation Analysis

Advanced mass spectrometry techniques are indispensable for the definitive identification and structural characterization of peptides like this compound. These methods provide not only the molecular weight but also the precise amino acid sequence through controlled fragmentation.

Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD)

Collision-Induced Dissociation (CID) is a widely used tandem mass spectrometry technique that involves the fragmentation of a selected precursor ion by collision with an inert gas. nih.gov This process typically results in the cleavage of the peptide backbone, generating characteristic b- and y-ions, which allows for the deduction of the amino acid sequence. nih.gov In a CID experiment of this compound, the presence of a basic residue at or near the C-terminus would predominantly yield y-type fragment ions, while a basic residue at the N-terminus would favor the formation of b-type ions. thermofisher.com

Electron Transfer Dissociation (ETD) is a complementary fragmentation method that involves the transfer of an electron to a multiply charged peptide precursor. nih.gov This induces fragmentation along the peptide backbone, producing c- and z-type ions. A key advantage of ETD is its ability to preserve post-translational modifications and to provide more extensive sequence coverage, especially for larger peptides. nih.gov For a tetrapeptide like this compound, ETD can be particularly useful in confirming the sequence and providing unambiguous fragment ions. nih.gov

A combination of CID and ETD, often referred to as Electron-Transfer/Higher-Energy Collision Dissociation (EThcD), can provide even more comprehensive fragmentation information, leveraging the strengths of both techniques. researchgate.net This approach is especially valuable for distinguishing between isomeric amino acids like leucine and isoleucine, which have the same mass. nih.govconsensus.app This is achieved by analyzing the specific side-chain fragment ions (w-ions) that are characteristic of each isomer. researchgate.net

Table 1: Predicted Fragmentation of this compound in CID and ETD

Ion TypeSequenceFragment m/z
b-ions (CID)
b1L114.0913
b2LG171.1128
b3LGT272.1605
y-ions (CID)
y1L132.1022
y2TL233.1499
y3GTL290.1714
c-ions (ETD)
c1L131.1182
c2LG188.1397
c3LGT289.1874
z-ions (ETD)
z1L115.0866
z2TL216.1343
z3GTL273.1558

Note: The m/z values are monoisotopic and calculated for the singly charged ions.

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous identification of peptides by providing highly accurate mass measurements. sannova.net This accuracy allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. researchgate.net Modern HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, can achieve mass accuracies in the low parts-per-million (ppm) range. chromatographyonline.com

For this compound, HRMS would be used to confirm its elemental formula (C₁₉H₃₆N₄O₆) by comparing the experimentally measured mass to the theoretical exact mass. This high level of specificity is essential in complex biological samples where numerous other molecules may be present. chromatographyonline.com

Table 2: High-Resolution Mass Data for this compound

ParameterValue
Elemental Formula C₁₉H₃₆N₄O₆
Theoretical Monoisotopic Mass 432.2635 Da
Hypothetical Measured Mass 432.2631 Da
Mass Accuracy < 1 ppm

Spectroscopic Techniques for Analyzing Peptide Aggregation and Self-Assembly

While mass spectrometry excels at primary structure determination, spectroscopic techniques are vital for investigating the higher-order structure and aggregation behavior of peptides. The self-assembly of peptides into ordered structures like fibrils is a phenomenon of significant scientific interest.

Techniques such as Circular Dichroism (CD) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for monitoring changes in the secondary structure of this compound that may accompany aggregation. CD spectroscopy is sensitive to the chiral environment of the peptide backbone and can distinguish between random coil, α-helical, and β-sheet conformations. FTIR spectroscopy, by analyzing the vibrational modes of the amide bonds, can also provide detailed information about the secondary structure and intermolecular interactions. For instance, the amide I band in the FTIR spectrum is particularly sensitive to the formation of β-sheet structures, which are common in peptide aggregates.

Table 3: Spectroscopic Signatures for Monitoring Aggregation of a Tetrapeptide

Spectroscopic TechniqueNon-Aggregated State (e.g., Random Coil)Aggregated State (e.g., β-sheet)
Circular Dichroism (CD) Strong negative band around 198 nmNegative band around 218 nm and a positive band around 195 nm
FTIR (Amide I Band) ~1640-1650 cm⁻¹~1620-1640 cm⁻¹ (intermolecular β-sheet) and a minor band ~1680-1690 cm⁻¹

Computational Chemistry and Molecular Modeling of L Leucylglycyl L Threonyl L Leucine

Quantum Mechanical (QM) Calculations for Electronic Properties and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of L-Leucylglycyl-L-threonyl-L-leucine, treating the electrons and nuclei of the molecule with high theoretical accuracy. These methods are invaluable for elucidating electronic properties and the relative energetics of different conformations.

Ab initio and density functional theory (DFT) are the primary QM methods employed. For a molecule of this size, DFT often provides a good balance between computational cost and accuracy. These calculations can predict a range of properties, including the molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and partial atomic charges. This information is crucial for understanding the peptide's reactivity and non-covalent interaction capabilities.

Furthermore, QM calculations are the gold standard for determining the relative energies of different conformers. acs.org By optimizing the geometry of various starting structures, a potential energy surface can be mapped out, identifying low-energy, stable conformations. This is critical for understanding the peptide's inherent conformational preferences in the absence of a solvent or binding partner. For instance, the relative energies of helical, extended, and turn-like structures can be calculated to predict the most probable gas-phase structures.

A molecular fractionation with conjugate caps (B75204) (MFCC) approach can be employed to make these calculations more tractable for larger systems or when studying interactions with other molecules. nyu.edu This method breaks down the peptide into smaller, overlapping fragments, allowing for high-level QM calculations on each piece before combining the results to approximate the properties of the entire molecule. nyu.edunih.gov

Table 1: Hypothetical Relative Energies of this compound Conformers from QM Calculations

ConformerRelative Energy (kcal/mol)Dihedral Angles (φ, ψ) - Glycine (B1666218)
Extended β-strand0.00-139°, +135°
Type I β-turn+2.5-60°, -30°
Type II β-turn+3.1+80°, 0°
α-helical+5.8-60°, -40°

Note: These are hypothetical values to illustrate the type of data obtained from QM calculations.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While QM methods are powerful, they are computationally too expensive to simulate the dynamic nature of a peptide in solution over meaningful timescales. For this, molecular dynamics (MD) simulations are the tool of choice. MD simulations solve Newton's equations of motion for the atoms of the peptide and surrounding solvent, providing a trajectory that reveals how the peptide's conformation evolves over time. pnas.orgacs.org

MD simulations rely on a set of empirical energy functions known as a force field to describe the potential energy of the system as a function of its atomic coordinates. The choice of force field is critical for the accuracy of the simulation. For peptides, commonly used force fields include AMBER (Assisted Model Building with Energy Refinement) and CHARMM (Chemistry at HARvard Macromolecular Mechanics). acs.orgnih.govresearchgate.net

These force fields have been parameterized to reproduce experimental and QM data for small molecules and biomolecules. nih.govduke.edu The parameters include terms for bond stretching, angle bending, torsional angles (dihedrals), and non-bonded interactions (van der Waals and electrostatic). The accuracy of the dihedral angle parameters is particularly important for correctly modeling the conformational preferences of the peptide backbone and side chains. nih.gov

Table 2: Commonly Used Force Fields for Peptide Simulations

Force Field FamilyKey FeaturesTypical Application
AMBERWell-established for proteins and nucleic acids. Several variants exist (e.g., ff14SB, ff19SB).General protein and peptide simulations. acs.orgnih.gov
CHARMMWidely used for a broad range of biomolecules. Known for its detailed treatment of electrostatics.Protein folding and dynamics, protein-ligand interactions. acs.orgnih.gov
OPLSOptimized to reproduce the properties of organic liquids, making it suitable for solvation studies.Protein simulations, particularly in organic solvents.
GROMOSA united-atom force field (where nonpolar hydrogens are grouped with their adjacent heavy atom), which can reduce computational cost.High-throughput simulations and studies of large systems.

A single MD simulation can generate a vast amount of data in the form of an atomic trajectory. From this trajectory, a conformational ensemble, representing the collection of structures the peptide adopts, can be analyzed. Techniques such as root-mean-square deviation (RMSD) clustering, principal component analysis (PCA), and analysis of dihedral angle distributions are used to identify the most populated conformational states and the transitions between them. bohrium.com

For this compound, MD simulations would likely reveal a flexible and dynamic structure, rapidly interconverting between various extended and turn-like conformations. The presence of two bulky, hydrophobic leucine (B10760876) residues at the termini and a flexible glycine in the center would significantly influence the accessible conformations.

The surrounding solvent has a profound effect on the conformation and dynamics of a peptide. acs.orgnih.govacs.org In MD simulations, the solvent can be modeled explicitly, where individual solvent molecules (typically water) are included in the simulation box, or implicitly, where the solvent is treated as a continuous medium with a given dielectric constant. nih.gov

Explicit solvent models, such as TIP3P or SPC/E, provide the most realistic representation of the solvent, capturing specific hydrogen bonding interactions between the peptide and water molecules. rug.nl However, they are computationally expensive due to the large number of solvent molecules that must be simulated.

Implicit solvent models, like the Generalized Born (GB) model, are computationally less demanding and are useful for accelerating conformational sampling. duke.edu They are particularly effective for studying large-scale conformational changes where the fine details of peptide-solvent interactions are less critical. The choice between explicit and implicit solvent depends on the specific research question and available computational resources. acs.orgnih.govacs.org

Docking and Molecular Recognition Studies with Hypothesized Binding Partners

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking studies could be used to hypothesize its binding mode to a potential protein receptor.

The process involves treating the peptide (the ligand) and the protein (the receptor) as either rigid or flexible entities and systematically sampling different binding poses. A scoring function is then used to estimate the binding affinity for each pose, with the lowest energy poses being the most likely binding modes. frontiersin.org Programs like AutoDock and CABS-dock are commonly used for peptide-protein docking. frontiersin.org More recently, machine learning-based approaches like AlphaFold have shown remarkable success in predicting the structure of protein-peptide complexes. frontiersin.orgacs.org

Given its sequence, this compound could potentially interact with proteins that have hydrophobic pockets to accommodate the leucine residues, as well as hydrogen bond donors/acceptors to interact with the threonine and the peptide backbone.

Table 3: Hypothetical Docking Results for this compound with a Target Protein

Docking ProgramPredicted Binding Affinity (kcal/mol)Key Interacting Residues of Target Protein
AutoDock Vina-7.8Phe, Val, Ile (hydrophobic pocket)
CABS-dock-8.2Leu, Trp (hydrophobic interactions), Ser (H-bond)
AlphaFold-MultimerHigh pLDDT scoreVal, Ala (hydrophobic patch), Gln (H-bond)

Note: These are hypothetical results for illustrative purposes.

De Novo Peptide Design Principles Applied to this compound Analogues

De novo peptide design involves the creation of novel peptide sequences with desired structures and functions based on the fundamental principles of protein folding and molecular interactions. nih.govnih.gov The sequence of this compound can serve as a scaffold for designing analogues with enhanced properties, such as increased stability or binding affinity to a specific target.

Design principles that could be applied include:

Sequence Optimization: The amino acid sequence could be modified to stabilize a particular secondary structure. For example, replacing glycine with a residue that has a higher propensity for forming a specific turn structure could rigidify the peptide's conformation. nih.gov

Introduction of Non-canonical Amino Acids: Incorporating non-natural amino acids can introduce novel functionalities or structural constraints. For instance, using D-amino acids could alter the peptide's susceptibility to proteases or induce unique backbone geometries. nih.gov

Cyclization: The peptide could be cyclized, either through a head-to-tail linkage or by introducing a disulfide bridge between two cysteine residues added to the sequence. Cyclization can significantly reduce conformational flexibility, leading to a more stable structure and potentially higher binding affinity. youtube.com

Computational tools play a crucial role in de novo design by allowing for the rapid in silico evaluation of many different designs before they are synthesized and tested in the lab. bris.ac.ukcreative-proteomics.com

Due to the absence of specific scientific data for the tetrapeptide this compound in the public domain, a detailed article on its biochemical interactions and enzymatic dynamics cannot be generated at this time. Extensive searches have not yielded specific research findings on the proteolytic stability, degradation pathways, or receptor binding activity of this particular compound.

General information regarding the metabolism of the constituent amino acid, L-leucine, indicates it undergoes transamination and oxidative decarboxylation as part of the branched-chain amino acid catabolic pathway. nih.gov However, the enzymatic cleavage, degradation products, and hydrolysis kinetics specific to the this compound sequence are not documented in the available literature.

Similarly, no studies concerning the potential receptor binding, ligand activity, or structure-activity relationships for this specific tetrapeptide or its analogues were identified. Research in these areas tends to focus on compounds with known biological activities or therapeutic potential. For instance, structure-activity relationship studies have been conducted on leucyladenylate sulfamate (B1201201) analogues targeting leucyl-tRNA synthetase for its role in mTORC1 signaling. nih.govelsevierpure.com

Without dedicated research on this compound, any discussion of its biochemical properties would be purely speculative and would not meet the required standards of a scientifically accurate and informative article. Further investigation into this specific tetrapeptide is required before a comprehensive report can be compiled.

Biochemical Interactions and Enzymatic Dynamics in Vitro

Modulation of Cellular Signaling Pathways (Hypothetical, based on constituent amino acids and analogous peptides)

The biological activity of L-Leucyl-L-glycyl-L-threonyl-L-leucine is predicated on its breakdown into individual amino acids, which then act as signaling molecules. The presence of two leucine (B10760876) residues suggests a pronounced effect on pathways sensitive to this branched-chain amino acid.

Investigation of Mammalian Target of Rapamycin (B549165) (mTOR) Pathway Modulation

The mammalian target of rapamycin (mTOR) pathway, specifically mTOR Complex 1 (mTORC1), is a central regulator of cell growth, proliferation, and protein synthesis, acting as a crucial nutrient sensor. nih.govphysiology.org The amino acid leucine is a particularly potent activator of mTORC1 signaling. nih.govyoutube.com

Hypothetical Mechanism of Action: Upon cellular uptake and hydrolysis of the tetrapeptide, the liberated leucine molecules are expected to be the primary drivers of mTORC1 activation. The sensing of intracellular leucine is mediated by proteins such as Leucyl-tRNA Synthetase (LRS). biocon.re.krbohrium.com LRS, upon binding leucine, interacts with Rag GTPases, which are key proteins that recruit mTORC1 to the lysosomal surface, its site of activation. nih.govbiocon.re.krbohrium.com

Activated mTORC1 then phosphorylates its downstream targets, including p70 S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). frontiersin.org The phosphorylation of S6K1 enhances protein synthesis, while the phosphorylation of 4E-BP1 causes it to release the translation initiation factor eIF4E, permitting the initiation of cap-dependent translation. frontiersin.orgresearchgate.net The glycine (B1666218) and threonine components are not considered primary activators of this pathway. Therefore, the tetrapeptide is hypothesized to promote protein synthesis in a manner largely dependent on the concentration of liberated leucine.

Table 1: Hypothetical mTORC1 Pathway Modulation by L-Leucyl-L-glycyl-L-threonyl-L-leucine Constituents

Component Sensing Protein Key Mediator Downstream Target Postulated Outcome
L-Leucine Leucyl-tRNA Synthetase (LRS) biocon.re.krbohrium.com Rag GTPases nih.gov S6K1, 4E-BP1 frontiersin.org Activation of protein synthesis
Glycine Not a primary modulator - - Minimal direct effect on mTORC1

| L-Threonine | Not a primary modulator | - | - | Minimal direct effect on mTORC1 |

Examination of AMP-Activated Protein Kinase (AMPK) Signaling Interactions

AMP-activated protein kinase (AMPK) functions as a cellular energy sensor, activated by increases in the AMP/ATP ratio, which signals a low-energy state. nih.govwikipedia.org Once activated, AMPK promotes catabolic pathways that generate ATP while inhibiting anabolic, energy-consuming processes, including protein synthesis. wikipedia.orgyoutube.com

Hypothetical Mechanism of Action: The AMPK and mTORC1 pathways are often mutually antagonistic. Activated AMPK can inhibit mTORC1 signaling, thereby halting protein synthesis to conserve energy. nih.govyoutube.com Conversely, L-leucine has been shown to inhibit AMPK activity, which removes a key brake on the mTORC1 pathway. consensus.app This inhibition is thought to occur because the metabolism of leucine can improve the cell's energy status, lowering the AMP/ATP ratio. consensus.app

Therefore, the L-leucine derived from the tetrapeptide would hypothetically contribute to the inhibition of AMPK. consensus.app This effect would synergize with its direct activation of the mTORC1 pathway, strongly promoting an anabolic state. Studies have shown that leucine-induced activation of the protein SIRT1 can precede and contribute to AMPK activation in specific contexts, adding a layer of complexity to this interaction. nih.govnih.gov

Table 2: Hypothetical AMPK Signaling Interactions with L-Leucyl-L-glycyl-L-threonyl-L-leucine Constituents

Component Effect on AMP/ATP Ratio Effect on AMPK Activity Consequence for mTORC1 Postulated Outcome
L-Leucine Lowers ratio (improves energy status) consensus.app Inhibition consensus.appnih.gov De-repression (Activation) consensus.app Promotion of anabolic processes
Glycine Minimal direct effect - - Neutral

| L-Threonine | Minimal direct effect | - | - | Neutral |

Consideration of General Control Non-Depressible Kinase 2 (GCN2) Pathway Crosstalk

The General Control Non-Depressible Kinase 2 (GCN2) is a crucial sensor for amino acid deficiency. nih.govnumberanalytics.com It is activated by the accumulation of uncharged tRNAs, a direct indicator of a scarcity of one or more amino acids. numberanalytics.com Activated GCN2 phosphorylates the eukaryotic translation initiation factor 2α (eIF2α), which leads to a general suppression of protein synthesis to conserve amino acids. numberanalytics.comnih.gov However, it selectively increases the translation of certain genes, like ATF4, which helps the cell adapt to the starvation stress. nih.gov

Hypothetical Mechanism of Action: The presence of L-Leucyl-L-glycyl-L-threonyl-L-leucine would serve as a source of amino acids. Following its hydrolysis, the released leucine, glycine, and threonine would be available for charging their respective tRNAs. This would prevent the accumulation of uncharged tRNAs and thus keep the GCN2 pathway in an inactive state. mdpi.com Research has specifically shown that leucine deprivation is a potent activator of GCN2. nih.gov Therefore, by providing leucine, the tetrapeptide would directly oppose GCN2 activation. nih.gov This is another mechanism by which the peptide would support an environment conducive to protein synthesis, acting antagonistically to the GCN2-mediated stress response.

Table 3: Hypothetical GCN2 Pathway Crosstalk with L-Leucyl-L-glycyl-L-threonyl-L-leucine

Condition Uncharged tRNA Levels GCN2 Activity eIF2α Phosphorylation Postulated Outcome
Amino Acid Deprivation High Activated nih.gov Increased numberanalytics.com Protein synthesis repressed

| Presence of Tetrapeptide | Low | Inactive | Decreased | Protein synthesis permitted |

Metabolic Interconversion Studies Specific to the Tetrapeptide Structure

Once internalized, either as an intact peptide or as individual amino acids, the components of L-Leucyl-L-glycyl-L-threonyl-L-leucine enter the cell's metabolic pool. The tetrapeptide itself would first need to be hydrolyzed by intracellular peptidases to release its constituent amino acids before they can be utilized.

The metabolic fates of the individual amino acids are well-documented:

L-Leucine: As an essential amino acid, its primary fate is incorporation into new proteins. Alternatively, it can be catabolized. Leucine is a purely ketogenic amino acid, meaning its breakdown yields acetyl-CoA and acetoacetate, which can be used for ATP production in the citric acid cycle or for the synthesis of ketone bodies.

Glycine: This non-essential amino acid is used for the synthesis of proteins. It is also a precursor for other important biomolecules, including purines and glutathione (B108866). Glycine can be interconverted with serine and plays a role in one-carbon metabolism. numberanalytics.com Its degradation occurs via the glycine cleavage system into CO2, ammonia, and a one-carbon unit. numberanalytics.com

L-Threonine: This essential amino acid is incorporated into proteins. For catabolism, it can be metabolized through several pathways. In humans, it is primarily converted to α-ketobutyrate, which is then metabolized to propionyl-CoA and subsequently succinyl-CoA, an intermediate of the citric acid cycle. creative-proteomics.com Another pathway allows threonine to be converted to glycine and acetyl-CoA. creative-proteomics.comwikipedia.org

Analytical Methodologies for L Leucylglycyl L Threonyl L Leucine Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Absolute Quantification

LC-MS/MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a highly sensitive and specific tool for peptide identification and quantification.

For accurate quantification, especially in complex biological matrices, targeted methods like Multiple Reaction Monitoring (MRM) are developed. In MRM, the mass spectrometer is set to monitor specific precursor-to-product ion transitions. For L-Leucylglycyl-L-threonyl-L-leucine, the precursor ion would be the protonated molecule [M+H]+. Upon fragmentation in the collision cell, specific product ions (fragments) are generated. By monitoring these specific transitions, the method achieves high selectivity and sensitivity.

The development of an MRM method involves:

Selection of the precursor ion: This is typically the [M+H]+ or [M+2H]2+ ion of the peptide.

Fragmentation of the precursor ion: The peptide is fragmented in the collision cell to produce a spectrum of product ions.

Selection of product ions: Several of the most intense and specific product ions are chosen for monitoring.

A hypothetical table of MRM transitions for this compound is shown below.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Product Ion 3 (m/z)
This compound417.28y3 (304.20)b2 (187.12)y2 (247.18)

Note: The m/z values are theoretical and would need to be confirmed experimentally.

For the most accurate and precise quantification by LC-MS/MS, stable-isotope labeled (SIL) internal standards are employed. An SIL version of this compound would be synthesized, incorporating heavy isotopes such as 13C or 15N into one or more of its amino acid residues. This SIL peptide is chemically identical to the analyte but has a different mass. By adding a known amount of the SIL internal standard to the sample, any variations in sample preparation, chromatography, or ionization can be corrected for, leading to highly reliable quantification.

Capillary Electrophoresis (CE) for High-Resolution Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. For peptides like this compound, CE can offer very high efficiency and short analysis times. Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be utilized. CZE separates ions based on their electrophoretic mobility, while MEKC can be used to separate neutral and charged species by adding micelles to the buffer. CE is particularly useful for analyzing small sample volumes and for resolving peptides with very similar structures.

Spectrophotometric Assays for Concentration Determination and Purity Checks

Spectrophotometry stands as a cornerstone in the analytical toolkit for biochemical research, offering a suite of methods for the quantitative analysis and purity assessment of peptides like this compound. These techniques are predicated on the principle that molecules absorb light at specific wavelengths. According to the Beer-Lambert law, the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing substance and the path length of the light through the solution. For a tetrapeptide such as this compound, which lacks aromatic amino acid residues, specific spectrophotometric approaches must be employed.

Direct Ultraviolet (UV) Spectrophotometry

Direct measurement of ultraviolet (UV) absorbance provides a rapid, non-destructive method for estimating peptide concentration. While proteins containing aromatic amino acids like tryptophan and tyrosine are commonly quantified by their strong absorbance at 280 nm, this compound does not possess these chromophores. microspectra.com Therefore, its concentration cannot be determined at this wavelength.

Instead, quantification relies on the UV absorbance of the peptide bonds themselves. Peptide bonds exhibit characteristic absorbance in the far-UV region, typically between 190 nm and 220 nm. inflibnet.ac.inrsc.org The π-π* electronic transition of the carbonyl group within the peptide backbone is primarily responsible for a strong absorbance peak around 190 nm, with a weaker n-π* transition occurring at approximately 210-220 nm. inflibnet.ac.in

Research has shown that the amount of UV light absorbed by a peptide at around 200 nm is directly proportional to the number of peptide bonds it contains. tandfonline.com this compound has three peptide bonds, which will contribute to its absorbance in this region. A common approach involves measuring the absorbance at 205 nm, where the peptide bond is the primary absorbing species. nih.gov The Waddell method, for instance, utilizes absorbance readings at 215 nm and 225 nm to calculate peptide concentration, which is particularly useful for peptides lacking aromatic residues. uthscsa.edu

Table 1: UV Absorbance Characteristics for Non-Aromatic Peptides

FeatureWavelength (nm)Molar Extinction Coefficient (ε)Basis of AbsorbanceApplicability to this compound
Primary Peptide Bond Absorbance ~190High (e.g., ~7000 L·mol⁻¹·cm⁻¹) inflibnet.ac.inπ → π* transitionHigh sensitivity, but measurement can be technically challenging due to absorbance by oxygen and other buffer components.
Secondary Peptide Bond Absorbance ~210-220Low (e.g., ~100 L·mol⁻¹·cm⁻¹) inflibnet.ac.inn → π* transitionCommonly used for monitoring peptides during chromatography.
Absorbance at 205 nm 205SignificantPrimarily peptide bonds, with some contribution from certain amino acid side chains. nih.govA practical wavelength for direct quantification, balancing sensitivity and technical feasibility.

Colorimetric Spectrophotometric Assays

Colorimetric assays offer an alternative, and often more sensitive, method for peptide quantification. These assays involve the reaction of the peptide with a reagent to produce a colored product, the absorbance of which is then measured in the visible range of the spectrum. The intensity of the color produced is proportional to the amount of peptide present. bmglabtech.com

Biuret Test

The Biuret test is a classic method for detecting the presence of peptide bonds. wikipedia.org In an alkaline environment, copper(II) ions form a coordination complex with the nitrogen atoms involved in peptide bonds, resulting in a characteristic purple color. microbenotes.com The resulting complex has a maximum absorbance at approximately 540 nm. wikipedia.org Since the reaction requires at least two peptide bonds, it is suitable for quantifying this compound. wikipedia.org While simple and not dependent on amino acid composition, the Biuret method is generally less sensitive than other colorimetric assays. ualberta.ca

Lowry Assay

The Lowry assay enhances the sensitivity of the Biuret reaction. It is a two-step process that begins with the reaction of copper ions with peptide bonds under alkaline conditions. wikipedia.orgrice.edu This is followed by the reduction of the Folin-Ciocalteu reagent (a mixture of phosphomolybdic and phosphotungstic acids) by the copper-peptide complex and by the side chains of certain amino acids. wikipedia.orgmt.com This reduction produces an intense blue color, which is measured at a wavelength between 660 nm and 750 nm. wikipedia.orgbio-rad.com Although this compound lacks the highly reactive tryptophan and tyrosine residues, the fundamental reaction with the copper-peptide complex still allows for quantification. researchgate.net

Bicinchoninic Acid (BCA) Assay

The Bicinchoninic Acid (BCA) assay is another highly sensitive method for protein and peptide quantification. nih.govwikipedia.org Similar to the Lowry and Biuret assays, the process is initiated by the reduction of cupric (Cu²⁺) ions to cuprous (Cu¹⁺) ions by the peptide bonds in an alkaline medium. berkeley.edugbiosciences.com The key step is the chelation of the resulting Cu¹⁺ ions by two molecules of bicinchoninic acid, which forms a stable and intensely purple-colored complex with a maximum absorbance at 562 nm. wikipedia.orgberkeley.edugbiosciences.com The BCA assay is generally more tolerant to the presence of detergents and other common buffer components than the Lowry assay. nih.govcore.ac.uk

Table 2: Comparison of Common Colorimetric Assays for this compound Quantification

AssayPrincipleWavelength (nm)Key Features & Considerations
Biuret Test Formation of a Cu²⁺-peptide bond complex in alkaline solution. wikipedia.orgmicrobenotes.com~540 creative-proteomics.comSimple, inexpensive, and not dependent on amino acid composition. However, it has relatively low sensitivity. ualberta.ca
Lowry Assay Two-step reaction: Cu²⁺-peptide bond complex formation followed by reduction of Folin-Ciocalteu reagent. wikipedia.orgmt.com~660-750 wikipedia.orgbio-rad.comHigher sensitivity than the Biuret test. The reaction is complex and susceptible to interference from various substances. researchgate.net
BCA Assay Two-step reaction: Reduction of Cu²⁺ to Cu¹⁺ by peptide bonds, followed by chelation of Cu¹⁺ by BCA. berkeley.edugbiosciences.com~562 wikipedia.orgberkeley.eduHigh sensitivity, good stability of the colored product, and greater tolerance to interfering substances like detergents compared to the Lowry assay. core.ac.uk

Purity Checks

Spectrophotometry also serves as a valuable tool for assessing the purity of a this compound sample. By scanning the absorbance of a solution across a range of UV and visible wavelengths, one can detect the presence of absorbing impurities. For instance, a significant absorbance peak at 280 nm would strongly indicate contamination with peptides or proteins containing aromatic amino acids such as tryptophan or tyrosine, which are absent in the target tetrapeptide. microspectra.com While spectrophotometric scanning does not provide the high-resolution separation of techniques like chromatography, it offers a rapid and straightforward initial assessment of sample purity.

Peptide Engineering and Derivatization for Academic Probes

Site-Specific Amino Acid Substitutions and Their Structural/Functional Impact

Site-specific amino acid substitution is a foundational technique in peptide engineering. The replacement of one or more amino acids in the L-Leucylglycyl-L-threonyl-L-leucine sequence can have profound effects on its structure and function. Substitutions are generally categorized as conservative, where an amino acid is replaced by one with similar properties, or radical, involving an amino acid with different physicochemical characteristics. wikipedia.orgyoutube.com

A key strategy is the incorporation of D-amino acids, which are enantiomers of the naturally occurring L-amino acids. nih.gov This modification can dramatically increase the peptide's resistance to proteolytic degradation by endogenous enzymes, thereby enhancing its biological half-life. nih.govnih.gov For instance, substituting an L-amino acid with its D-counterpart can disrupt the recognition sites for proteases, which are typically specific for L-isomers. nih.gov Furthermore, the introduction of a D-amino acid can induce specific conformational changes, such as stabilizing a particular secondary structure like a β-turn, which may be crucial for biological activity. science.gov

Table 1: Potential Site-Specific Amino Acid Substitutions in this compound and Their Predicted Impact

Original Residue Position Substitution Example Type of Substitution Predicted Structural/Functional Impact
L-Leucine 1 L-Isoleucine Conservative Minimal structural change; hydrophobicity maintained. russelllab.org
L-Leucine 1 D-Leucine Enantiomeric Increased proteolytic stability; potential alteration of backbone conformation. nih.gov
Glycine (B1666218) 2 L-Alanine Conservative Minor increase in steric hindrance; may slightly alter local flexibility.
Glycine 2 D-Alanine Enantiomeric Increased enzymatic resistance; can induce a turn conformation. nih.govacs.org
L-Threonine 3 L-Serine Conservative Similar polar, uncharged side chain; likely to preserve hydrogen bonding capabilities.
L-Leucine 4 L-Valine Conservative Similar hydrophobic, aliphatic side chain; subtle change in side-chain bulk. youtube.com

Chemical Modifications for Bioconjugation and Labeling

To function as effective probes, peptides must be detectable. Chemical modification allows for the attachment of various reporters, such as fluorescent dyes and affinity tags, to the this compound sequence. These labels enable the visualization and purification of the peptide and its interacting partners.

Fluorescent Reporters: Fluorescent dyes are attached to the peptide to enable its detection in applications like fluorescence microscopy, flow cytometry, and in vivo imaging. sb-peptide.comjpt.com The choice of dye depends on the specific experimental requirements, including desired wavelength, brightness, and photostability. lifetein.com Dyes can be conjugated to the N-terminus, C-terminus, or a reactive amino acid side chain (e.g., Lysine) within the peptide. sb-peptide.com

Affinity Tags: Affinity tags are short peptide sequences or small molecules appended to the peptide of interest to facilitate its purification and detection. fujifilm.com Common tags include the polyhistidine (His-tag), FLAG-tag, and Strep-tag, each with a corresponding high-affinity binding partner that can be immobilized on a resin for affinity chromatography. jpt.combitesizebio.comqyaobio.com These tags are generally small to minimize interference with the peptide's natural function.

Table 2: Examples of Chemical Modifications for Labeling this compound

Modification Type Label Example Attachment Site Detection/Purification Method
Fluorescent Reporter Fluorescein isothiocyanate (FITC) N-terminus or Lysine side chain Fluorescence Microscopy, Flow Cytometry sb-peptide.comlifetein.com
Fluorescent Reporter Tetramethylrhodamine (TAMRA) N-terminus or Lysine side chain Cellular Imaging, FRET Studies sb-peptide.com
Fluorescent Reporter Cyanine Dyes (e.g., Cy3, Cy5) N-terminus or Lysine side chain Microarrays, In vivo Imaging jpt.com
Affinity Tag 6x-His Tag N- or C-terminus Immobilized Metal Affinity Chromatography (IMAC) bitesizebio.com
Affinity Tag FLAG-tag (DYKDDDDK) N- or C-terminus Immunoaffinity chromatography using anti-FLAG antibodies jpt.comqyaobio.com

Cyclization Strategies for Conformational Constraint and Enhanced Stability

Linear peptides like this compound are often highly flexible, which can be detrimental to their binding affinity and stability. nih.gov Cyclization imposes conformational constraints, rigidifying the peptide's structure. This pre-organization into a bioactive conformation can enhance binding to a target molecule and improve proteolytic resistance. nih.govgla.ac.uk

Several strategies can be employed to cyclize a tetrapeptide. Head-to-tail cyclization involves forming a peptide bond between the N-terminal amine and the C-terminal carboxylic acid. nih.gov Other methods include forming a disulfide bridge between two cysteine residues introduced into the sequence or using click chemistry and radical-mediated reactions like thiol-ene coupling for stable thioether linkages. nih.govnih.gov The choice of cyclization strategy depends on the desired ring size and chemical properties of the final cyclic peptide. nih.govacs.org

Table 3: Comparison of Cyclization Strategies for Peptides

Cyclization Strategy Description Key Requirements Resulting Linkage
Head-to-Tail Cyclization Formation of an amide bond between the N- and C-termini. Activated C-terminus; often performed on solid support to prevent oligomerization. nih.gov Amide bond
Disulfide Bridge Oxidation of two thiol groups from cysteine residues to form a cystine bridge. Introduction of two Cysteine residues into the peptide sequence. Disulfide bond
Thiol-ene Coupling Radical-initiated reaction between a thiol (from Cysteine) and an alkene-containing amino acid. nih.gov Cysteine and an alkene-bearing unnatural amino acid; radical initiator. Thioether bond

Development of this compound-Based Probes for Investigating Biochemical Pathways

By combining the aforementioned engineering strategies, this compound can be converted into highly specific molecular probes. For example, a fluorescently labeled and cyclized version of the peptide could be developed to study peptide-protein interactions. The fluorescent tag would allow for visualization and quantification of binding, while cyclization would ensure high affinity and stability in a biological milieu. gfpp.fr

These probes can be designed to be "activatable," where their fluorescence is quenched until they bind to their specific target, thereby increasing the signal-to-noise ratio in imaging experiments. gfpp.fr Such probes are invaluable for real-time monitoring of biological events, such as enzyme activity or receptor binding, within living cells or even whole organisms. mdpi.com The development of these sophisticated tools from a simple tetrapeptide backbone highlights the power of modern peptide chemistry in advancing biochemical research.

Table 4: Hypothetical this compound-Based Probes and Their Applications

Probe Description Engineering Strategies Applied Potential Biochemical Investigation
FITC-cyclo(Leu-Gly-Thr-Leu) N-terminal FITC labeling, Head-to-tail cyclization Visualizing the cellular uptake and localization of the peptide using fluorescence microscopy.
(D-Leu)-Gly-Thr-Leu-His6 D-amino acid substitution, C-terminal His-tag Identifying and pulling down potential binding partners from cell lysates.
Ac-Cys-Leu-Gly-Thr-Leu-Cys-NH2 Cyclization via disulfide bridge Studying the impact of conformational constraint on binding affinity to a putative receptor.

Future Research Directions and Translational Perspectives Non Clinical

Integration of Multi-Omics Data for Comprehensive Understanding of Peptide Interactions

A forward-thinking approach to understanding the biological significance of L-Leucylglycyl-L-threonyl-L-leucine involves the integration of multiple "omics" disciplines. This strategy moves beyond single-data-point analysis to create a holistic view of the peptide's influence on cellular systems. nih.govthermofisher.com By combining proteomics, metabolomics, and transcriptomics, researchers can map the intricate molecular networks affected by this peptide.

Proteomics would focus on identifying changes in the abundance and post-translational modifications of proteins within a biological system upon exposure to the peptide. This could reveal which cellular pathways are modulated. creative-proteomics.comcreative-proteomics.com For instance, given the high leucine (B10760876) content, it would be pertinent to investigate proteins involved in the mTOR signaling pathway, which is a key regulator of cell growth and protein synthesis and is known to be influenced by leucine. creative-proteomics.comresearchgate.net

Metabolomics would complement this by measuring changes in small-molecule metabolites. creative-proteomics.com This could provide a functional readout of altered enzymatic activities and pathway fluxes resulting from the peptide's interaction with the proteome. creative-proteomics.comspringernature.com For example, shifts in amino acid pools or energy metabolites could indicate specific cellular responses. springernature.com

Transcriptomics , the study of the complete set of RNA transcripts, would offer insights into the upstream regulatory changes, indicating which genes are up- or down-regulated in response to the peptide, providing clues to its mechanism of action.

The true power of this approach lies in the integrated analysis of these datasets. creative-proteomics.comspringernature.comspringernature.com By correlating changes across the proteome, metabolome, and transcriptome, researchers can construct comprehensive models of the peptide's interaction network. creative-proteomics.comnih.gov This can help to identify not just direct binding partners, but also the downstream functional consequences of these interactions, providing a systems-level understanding of the peptide's biological role. creative-proteomics.com

Table 1: Hypothetical Multi-Omics Investigation of this compound

Omics DisciplineKey Data Points to CollectPotential Insights
Proteomics Differential protein expression, post-translational modificationsIdentification of direct and indirect protein interaction partners, pathway activation/inhibition (e.g., mTOR pathway)
Metabolomics Changes in metabolite concentrations (e.g., amino acids, lipids)Functional readout of altered cellular metabolism, enzymatic activity changes
Transcriptomics Differential gene expressionIdentification of upstream regulatory networks, cellular response signatures
Integrated Analysis Correlation of protein, metabolite, and gene expression changesComprehensive modeling of the peptide's biological impact, hypothesis generation for its mechanism of action

Development of Advanced Bioanalytical Tools for In Vitro Peptide Dynamics

To meticulously study the behavior of this compound in vitro, the development and application of advanced bioanalytical tools are essential. These techniques can provide high-resolution data on the peptide's stability, conformational changes, and interactions with other molecules. researchgate.netnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the sensitive and specific quantification of peptides in complex biological matrices. researchgate.netyoutube.com Developing a robust LC-MS/MS method would be a critical first step to study its stability and degradation in various in vitro systems, such as in the presence of specific enzymes or in cell culture media. youtube.com This technique separates the peptide from other components, and the subsequent mass analysis allows for its precise identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers unparalleled insight into the three-dimensional structure and dynamics of peptides in solution. acs.orgspringernature.com 2D NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence), can be used to monitor the chemical environment of each atom in the peptide. acs.orgnih.gov By observing changes in the NMR spectrum upon the addition of a potential binding partner, researchers can map the interaction surface at an atomic level and determine the structure of the peptide-protein complex. nih.govacs.org

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time analysis of biomolecular interactions. nih.govaffiniteinstruments.comportlandpress.com In a typical SPR experiment, a potential protein target is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. nih.govcore.ac.uk The binding and dissociation of the peptide are monitored in real-time, providing quantitative data on the kinetics (association and dissociation rates) and affinity of the interaction. nih.govcore.ac.uk This is invaluable for ranking potential binding partners and understanding the strength and stability of the interaction.

Table 2: Advanced Bioanalytical Tools for In Vitro Analysis

Analytical ToolApplication for this compoundData Generated
LC-MS/MS Quantification in complex mixtures, stability and degradation studiesConcentration, metabolic fate
NMR Spectroscopy 3D structure determination, interaction site mappingAtomic-resolution structure, binding interfaces, conformational changes
Surface Plasmon Resonance (SPR) Real-time interaction analysis with potential binding partnersBinding affinity (KD), kinetic rates (kon, koff)

Potential as a Research Tool for Elucidating Protein-Peptide Interaction Mechanisms

Synthetic peptides are invaluable tools for dissecting complex biological processes, particularly for studying protein-protein interactions (PPIs). nih.gov this compound can be synthesized and utilized as a molecular probe to investigate the mechanisms of specific PPIs.

One of the primary applications would be in the identification and characterization of peptide-binding domains on larger proteins. Many cellular signaling events are mediated by specific domains that recognize and bind to short peptide motifs. nih.gov By using this compound in screening assays, such as peptide arrays or affinity chromatography, researchers could identify novel proteins that bind to this specific sequence.

Furthermore, this peptide can be used to validate predicted interaction sites . youtube.com Computational tools can predict potential peptide-binding sites on a protein's surface. nih.gov this compound, along with modified versions of it, could then be used in experimental assays like NMR titration or SPR to confirm these predictions and finely map the binding interface. acs.orgnih.gov

The peptide also serves as a fundamental building block for creating more complex research tools. For example, it can be labeled with fluorescent tags or biotin (B1667282) to visualize its localization within cells or to facilitate pull-down assays for identifying its binding partners. Chemically modifying the peptide, such as by introducing non-natural amino acids, can enhance its stability or alter its binding properties, providing further insights into the structural requirements for interaction. nih.gov

In silico approaches, such as molecular docking and machine learning algorithms, can be employed to predict the potential bioactivity and interaction partners of this compound, guiding and accelerating experimental research. researchgate.netnih.govmdpi.comfrontiersin.org These computational methods can screen large databases of protein structures to identify those with pockets that are likely to bind the peptide, thus prioritizing targets for experimental validation. mdpi.comnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.